molecular formula C20H22N4O3S B6119343 N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2,6-dimethoxynicotinamide

N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2,6-dimethoxynicotinamide

Katalognummer B6119343
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: VWIANRJJPILLOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2,6-dimethoxynicotinamide, also known as BPN-15606, is a small molecule drug candidate that has shown potential in treating cognitive impairments associated with Alzheimer's disease.

Wirkmechanismus

N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2,6-dimethoxynicotinamide works by targeting the sigma-2 receptor, which is involved in regulating cellular stress responses and apoptosis. By modulating sigma-2 receptor activity, N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2,6-dimethoxynicotinamide can reduce the toxic effects of amyloid beta and improve synaptic function in the brain.
Biochemical and Physiological Effects
N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2,6-dimethoxynicotinamide has been shown to have a range of biochemical and physiological effects, including reducing amyloid beta levels in the brain, improving cognitive function, and reducing oxidative stress and inflammation. It has also been shown to have neuroprotective effects, protecting neurons from damage and promoting their survival.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2,6-dimethoxynicotinamide has several advantages for use in lab experiments, including its high purity and stability, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and the need for further studies to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several future directions for research on N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2,6-dimethoxynicotinamide, including investigating its potential use in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Further studies are also needed to determine the optimal dosage and administration of N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2,6-dimethoxynicotinamide, and to assess its safety and efficacy in humans.
Conclusion
In conclusion, N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2,6-dimethoxynicotinamide is a promising drug candidate for the treatment of cognitive impairments associated with Alzheimer's disease. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for scientific research. Further studies are needed to fully understand its potential and to develop it into a safe and effective treatment for Alzheimer's disease and other neurodegenerative diseases.

Synthesemethoden

N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2,6-dimethoxynicotinamide is synthesized through a multistep process that involves the reaction of 2,6-dimethoxynicotinic acid with various reagents to produce the final product. The synthesis method has been optimized to increase the yield and purity of N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2,6-dimethoxynicotinamide, making it suitable for use in scientific research.

Wissenschaftliche Forschungsanwendungen

N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2,6-dimethoxynicotinamide has been studied extensively in preclinical models of Alzheimer's disease, and has shown promising results in improving cognitive function and reducing amyloid beta levels in the brain. It has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.

Eigenschaften

IUPAC Name

N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2,6-dimethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-26-17-10-9-14(19(23-17)27-2)18(25)21-13-6-5-11-24(12-13)20-22-15-7-3-4-8-16(15)28-20/h3-4,7-10,13H,5-6,11-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIANRJJPILLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)NC2CCCN(C2)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2,6-dimethoxynicotinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.